Welcome to the BenchChem Online Store!
molecular formula C13H12N2O3 B2362254 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione CAS No. 338399-29-4

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B2362254
M. Wt: 244.25
InChI Key: XGYGNSFBSSDNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07250421B2

Procedure details

The title compound was synthesized in 93.7% yield by benzylation of 5-acetyl-1-benzyluracil (2e) with 2 equiv of 4-fluorobenzyl bromide and 2 equiv of potassium carbonate in DMF. Mp. 106-108° C. 1HNMR (CDCl3): 8.23 (s, 1H), 7.30-7.50 (m, 7H), 7.00 (m, 2H), 5.12 (s, 2H), 5.01 (s, 2H), 2.61 (s, 3H). 13CNMR (CDCl3): 194.3, 162.4 (d, J=246.4 Hz), 160.7, 151.0, 148.4, 134.4, 132.1 (d, J=3.4 Hz), 131.1 (d, J=8.2 Hz), 129.2, 128.9, 128.2, 115.3 (d, J=21.6 Hz), 112.3, 53.4, 44.2, 30.6. FAB-HRMS: [M+H]+ calcd. for C20H18FN2O3 353.1301, found 353.1310.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
C20H18FN2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.7%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5](=[O:18])[NH:6][C:7](=[O:17])[N:8]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:9]=1)(=[O:3])[CH3:2].[F:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24]Br)=[CH:22][CH:21]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[F:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24][N:6]2[C:5](=[O:18])[C:4]([C:1](=[O:3])[CH3:2])=[CH:9][N:8]([CH2:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[C:7]2=[O:17])=[CH:22][CH:21]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C(NC(N(C1)CC1=CC=CC=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
C20H18FN2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN2C(N(C=C(C2=O)C(C)=O)CC2=CC=CC=C2)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.